molecular formula C17H14ClN3O2 B10996897 7-chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide

7-chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B10996897
M. Wt: 327.8 g/mol
InChI Key: KJKCMSAXYBWIQS-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide is a quinoline derivative characterized by:

  • A chloro substituent at position 5.
  • A hydroxy group at position 4.
  • A carboxamide group at position 3, linked to a 2-(pyridin-2-yl)ethyl chain.

Though direct pharmacological data are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to quinoline scaffolds .

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

7-chloro-4-oxo-N-(2-pyridin-2-ylethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H14ClN3O2/c18-11-4-5-13-15(9-11)21-10-14(16(13)22)17(23)20-8-6-12-3-1-2-7-19-12/h1-5,7,9-10H,6,8H2,(H,20,23)(H,21,22)

InChI Key

KJKCMSAXYBWIQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. research laboratories may synthesize it using custom protocols.

Chemical Reactions Analysis

Reactivity: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further investigation.

Major Products: The major products formed from these reactions depend on the specific reaction conditions. For example:

    Oxidation: Oxidation of the hydroxyl group could yield a quinone derivative.

    Reduction: Reduction of the carbonyl group could lead to a corresponding alcohol.

    Substitution: Substitution reactions may occur at the chloro or pyridine positions.

Scientific Research Applications

Biology and Medicine:

    Antimicrobial Properties: Quinolones, including this compound, have been investigated for their antimicrobial activity.

    Anticancer Potential: Some quinolone derivatives exhibit cytotoxic effects against cancer cells.

    Enzyme Inhibition: Quinolones may inhibit specific enzymes relevant to disease pathways.

Industry: The compound’s applications in industry are less well-documented, but its unique structure may inspire further research.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The table below summarizes key structural differences between the target compound and its analogues:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Properties/Implications
Target Compound : 7-chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide 7-Cl, 4-OH, 3-CONH-(CH₂)₂-pyridin-2-yl Quinoline, hydroxy, carboxamide, pyridinyl ~365 (estimated) High polarity (hydroxy), potential metal chelation
(R)-7-Chloro-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide 7-Cl, 6-OCH₃, 4-NH-(CH(CH₃))-pyridin-2-yl Quinoline, methoxy, amino, pyridinyl 380.81 (C₁₈H₁₇ClN₄O₂) Enhanced lipophilicity (methoxy), stereospecific binding (R-configuration)
6-Chloro-N-[(4-methoxyphenyl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide 6-Cl, 2-pyridin-3-yl, 4-CONH-CH₂-(4-OCH₃-Ph) Quinoline, methoxybenzyl, pyridinyl ~435 (estimated) Increased bulk (benzyl group), pyridin-3-yl alters electronic properties
Co(II) Complex Ligands (e.g., Ppz) 1,4-bis[2-(pyridin-2-yl)ethyl]piperazine Piperazine, pyridinyl ethyl Not applicable Designed for metal coordination (tetradentate ligands)

Key Comparative Analysis

Hydroxy vs. Methoxy/Amino Groups
  • The hydroxy group in the target compound increases acidity (pKa ~8–10) and solubility in basic media, whereas the methoxy group in enhances lipophilicity and metabolic stability.
Pyridin-2-yl vs. Pyridin-3-yl Substituents
  • Pyridin-2-yl (target compound and ) positions the nitrogen ortho to the ethyl chain, enabling chelation with metal ions (e.g., Co²⁺ in ).
  • Pyridin-3-yl () places nitrogen meta, reducing metal-binding capacity but possibly improving interactions with hydrophobic enzyme pockets.
Carboxamide Side Chains
  • The 2-(pyridin-2-yl)ethyl group (target compound) balances polarity and steric bulk, favoring moderate solubility and target engagement.
  • The 4-methoxybenzyl group in introduces significant hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

Research Findings and Implications

  • Biological Activity: While ’s methoxy and amino groups may enhance CNS penetration (common in kinase inhibitors), the target compound’s hydroxy group could favor targets in hydrophilic environments (e.g., extracellular enzymes).
  • Stereochemistry : The R-configuration in highlights the importance of chirality in drug design, a factor absent in the target compound but critical for optimizing binding specificity.

Biological Activity

7-Chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H15ClN2O2
  • Molecular Weight : 320.76 g/mol
  • CAS Number : 1401594-81-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The quinoline scaffold is known for its ability to inhibit certain enzymes and pathways involved in disease processes:

  • Antimicrobial Activity : Compounds with a similar structure have shown efficacy against various bacterial strains, including resistant strains. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.
  • Anticancer Properties : Research indicates that quinoline derivatives can modulate cell cycle progression and induce apoptosis in cancer cells. Specifically, they may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Biological Activity Data

Biological ActivityTargetReference
AntibacterialStaphylococcus aureus
AnticancerCDK1 (cell cycle regulation)
AntituberculosisMycobacterium tuberculosis

Antimicrobial Efficacy

A study evaluated the antibacterial activity of various quinoline derivatives, including 7-chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains. The compound exhibited significant activity against Staphylococcus aureus with an MIC of 12.5 µg/mL, compared to standard antibiotics such as ciprofloxacin which had an MIC of 2 µg/mL .

Anticancer Activity

In vitro studies demonstrated that the compound could effectively inhibit the proliferation of pancreatic cancer cells by inducing G2/M phase arrest through CDK1 inhibition. This was evidenced by reduced cyclin B levels and increased apoptosis markers in treated cells . The cytotoxic effects were quantified using MTT assays, showing a dose-dependent response.

Antituberculosis Potential

Research highlighted the potential of quinoline derivatives in combating tuberculosis. The compound was tested against Mycobacterium tuberculosis, showing promising results with an MIC value significantly lower than conventional treatments . This suggests a potential role in developing new therapeutic strategies against drug-resistant tuberculosis.

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